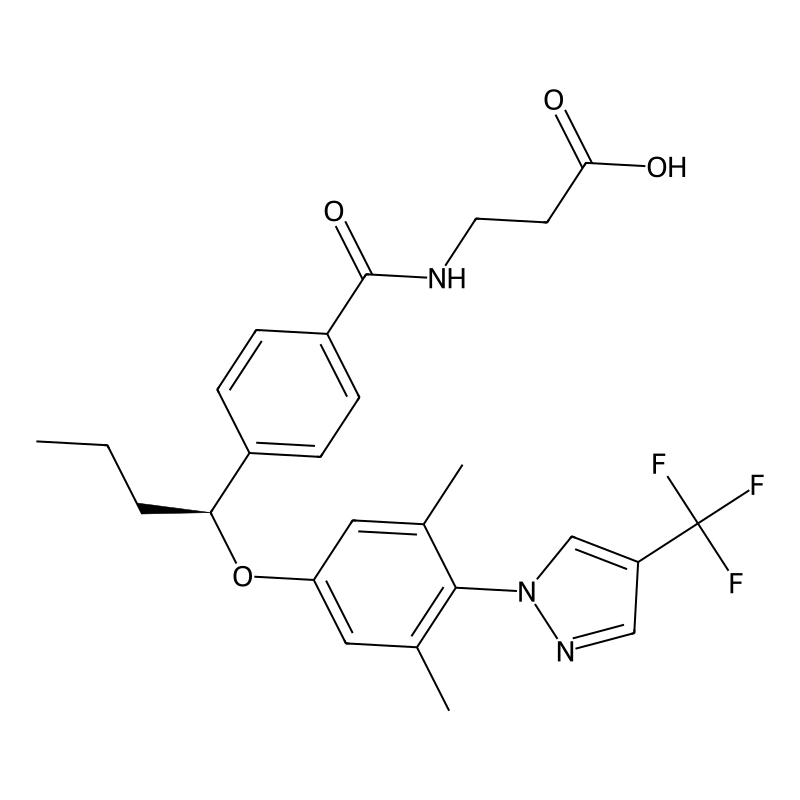

PF-06291874

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PF-06291874 is a potent, non-peptide, and orally bioavailable antagonist of the human glucagon receptor (hGCGr). As a small molecule, it offers significant handling and administration advantages over peptide-based antagonists for investigating the role of glucagon signaling in glucose homeostasis and the pathophysiology of type 2 diabetes. Its development was focused on achieving favorable pharmacokinetic properties suitable for *in vivo* research, including a long half-life that supports once-daily dosing schedules.

References

- [1] Lee, E. C. Y., et al. Identification of a novel conformationally constrained glucagon receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 24(3), 839-844 (2014).

- [2] Kazierad, D. J., et al. Effects of multiple ascending doses of the glucagon receptor antagonist PF-06291874 in patients with type 2 diabetes mellitus. Diabetes, Obesity and Metabolism, 18(8), 795-802 (2016).

In the class of small-molecule glucagon receptor (GCGr) antagonists, minor structural changes can dramatically alter performance, making direct substitution with analogs or alternative compounds unreliable for achieving reproducible results. Key procurement-critical attributes such as binding affinity, selectivity against the highly related glucagon-like peptide-1 receptor (GLP-1R), and oral bioavailability are not transferable between different molecules. Choosing a different antagonist without considering its specific, quantitatively defined properties can lead to off-target effects, poor *in vivo* exposure, or lower-than-expected efficacy, compromising experimental outcomes.

References

- [1] Lee, E. C. Y., et al. Identification of a novel conformationally constrained glucagon receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 24(3), 839-844 (2014).

- [9] Kodra, J. T., et al. Novel glucagon receptor antagonists with improved selectivity over the glucose-dependent insulinotropic polypeptide receptor. Journal of Medicinal Chemistry, 51(17), 5351-5356 (2008).

High Potency and Strong Selectivity Over GLP-1 Receptor

PF-06291874 demonstrates high-affinity binding to the human glucagon receptor (hGCGr) with a reported Ki of 14 nM. Crucially for targeted studies, it exhibits a 230-fold selectivity for the glucagon receptor over the closely related glucagon-like peptide-1 (GLP-1) receptor. This high degree of selectivity is a key differentiator from less optimized compounds, ensuring that observed biological effects can be confidently attributed to the antagonism of glucagon signaling.

| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity |

| Target Compound Data | Ki = 14 nM (hGCGr) |

| Comparator Or Baseline | hGLP-1 Receptor (Selectivity Ratio: 230-fold) |

| Quantified Difference | 230-fold greater selectivity for hGCGr vs. hGLP-1R |

| Conditions | In vitro receptor binding assays. |

High selectivity minimizes the risk of experimental artifacts from off-target effects on the GLP-1 receptor, ensuring cleaner, more interpretable data.

Favorable Pharmacokinetics for In Vivo Studies: Oral Activity and Long Half-Life

PF-06291874 was specifically designed for *in vivo* applications, demonstrating excellent oral bioavailability in preclinical species (rats and dogs). In human studies, it exhibits a pharmacokinetic profile suitable for once-daily oral dosing, with a half-life of approximately 19.7 to 22.7 hours. This contrasts sharply with peptide-based modulators of glucagon signaling, which typically require subcutaneous injection and may have much shorter half-lives.

| Evidence Dimension | Elimination Half-Life (t1/2) |

| Target Compound Data | ~19.7–22.7 hours (in humans) |

| Comparator Or Baseline | Peptide-based drugs (e.g., native GLP-1 t1/2 < 2 minutes) |

| Quantified Difference | Significantly longer half-life and oral route of administration compared to native peptides or many peptide analogs. |

| Conditions | Human pharmacokinetic studies following oral administration. |

The oral activity and long half-life simplify experimental design for chronic *in vivo* studies, reducing animal handling stress and providing consistent compound exposure with once-daily dosing.

Demonstrated In Vivo Efficacy: Dose-Dependent Reduction of Plasma Glucose

The biological activity of PF-06291874 is confirmed by its ability to lower plasma glucose in a dose-dependent manner. In a study with type 2 diabetes patients, 14 days of once-daily oral administration of PF-06291874 at a 150 mg dose resulted in a placebo-corrected decrease in fasting plasma glucose of 34.3 mg/dL. A separate 12-week study showed dose-dependent reductions in fasting plasma glucose ranging from -16.6 to -33.3 mg/dL. This provides direct evidence of target engagement and functional antagonism of the glucagon receptor *in vivo*.

| Evidence Dimension | Change in Fasting Plasma Glucose (FPG) |

| Target Compound Data | -34.3 mg/dL (placebo-corrected) at 150 mg/day |

| Comparator Or Baseline | Placebo |

| Quantified Difference | A statistically significant, dose-dependent reduction in FPG compared to placebo control. |

| Conditions | Oral administration, once daily for 14 days, in patients with type 2 diabetes. |

This confirms the compound reaches its target and exerts a measurable, dose-responsive biological effect, making it a reliable tool for studying the consequences of glucagon receptor blockade.

Chronic In Vivo Studies on Glucose Homeostasis

For preclinical research requiring sustained, long-term antagonism of the glucagon receptor. The compound's oral bioavailability and long half-life (~20 hours) make it suitable for once-daily oral gavage schedules, ensuring consistent target engagement while minimizing animal handling compared to injected, short-acting agents.

Isolating Glucagon-Specific Pathways in Metabolic Research

In cell-based or *in vivo* models where it is critical to distinguish the effects of glucagon receptor blockade from those of GLP-1 receptor modulation. The high (230-fold) selectivity of PF-06291874 allows for confident attribution of observed results to specific antagonism of the glucagon receptor.

Pharmacodynamic (PD) Models Requiring a Dose-Response Relationship

As a tool compound for establishing a dose-response or exposure-response relationship for glucagon receptor antagonism. Its demonstrated ability to produce dose-dependent reductions in plasma glucose provides a reliable and quantifiable pharmacodynamic endpoint for model validation.

References

- [1] Lee, E. C. Y., et al. Identification of a novel conformationally constrained glucagon receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 24(3), 839-844 (2014).

- [2] Kazierad, D. J., et al. Effects of multiple ascending doses of the glucagon receptor antagonist PF-06291874 in patients with type 2 diabetes mellitus. Diabetes, Obesity and Metabolism, 18(8), 795-802 (2016).

- [4] Bain, S. C., et al. Efficacy and safety of the glucagon receptor antagonist PF-06291874: A 12-week, randomized, dose-response study in patients with type 2 diabetes mellitus on background metformin therapy. Diabetes, Obesity and Metabolism, 20(11), 2608-2616 (2018).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

Explore Compound Types